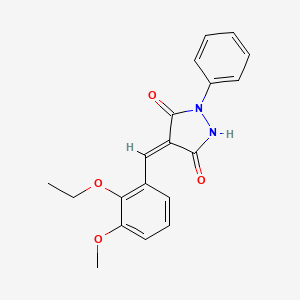
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole, also known as Cmpd-1, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while GSK-3β is a kinase that regulates various cellular processes, including cell proliferation and apoptosis. Inhibition of these enzymes by 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to result in the induction of apoptosis and cell cycle arrest, as well as the modulation of various signaling pathways.
Biochemical and Physiological Effects
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways. In cancer cells, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. Furthermore, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
实验室实验的优点和局限性
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit the activity of various enzymes, and its potential applications in various fields. However, there are also some limitations to its use, including its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential side effects. In addition, further studies are needed to explore its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Finally, the development of analogs and derivatives of 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole may lead to the discovery of more potent and selective compounds with improved efficacy and safety profiles.
合成方法
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 5-chloro-2-methoxybenzoyl chloride with hydrazine hydrate, followed by cyclization with sodium acetate. Both methods have been reported to yield 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole in good yields and purity.
科学研究应用
1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, 1-(5-chloro-2-methoxybenzoyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines and improve immune response.
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-4-3-8(12)7-9(10)11(15)14-6-2-5-13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLFVKYWLMKNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(1H-pyrazol-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)

![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)

![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5755991.png)
![methyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5755996.png)